

6-Methoxynicotinonitrile synonyms and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxynicotinonitrile

Cat. No.: B102282

[Get Quote](#)

In-Depth Technical Guide to 6-Methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Nomenclature and Synonyms

6-Methoxynicotinonitrile is a substituted pyridine derivative with significant interest in medicinal chemistry and drug development. A clear understanding of its nomenclature is crucial for accurate scientific communication.

IUPAC Nomenclature: The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 6-methoxypyridine-3-carbonitrile.[\[1\]](#)[\[2\]](#) This name precisely describes the molecular structure: a pyridine ring with a methoxy group at the 6th position and a nitrile group at the 3rd position.

Synonyms: In scientific literature and commercial catalogs, **6-Methoxynicotinonitrile** is also commonly referred to by several synonyms. The most prevalent of these are:

- 2-Methoxy-5-cyanopyridine
- 6-Methoxy-3-pyridinecarbonitrile[\[1\]](#)
- **6-Methoxynicotinonitrile**[\[2\]](#)

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **6-Methoxynicotinonitrile** is essential for its application in research and development,

particularly in areas such as formulation and pharmacokinetic studies.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂ O	[2]
Molecular Weight	134.14 g/mol	[2]
Appearance	White to off-white solid/powder	[2]
Melting Point	83 - 87 °C	[2]
Boiling Point	65-70 °C (at 12 Torr)	[3]
Solubility	Low solubility in water. Soluble in common organic solvents like dichloromethane and chloroform.	[2]
Density	Approx. 1.2 g/cm ³	[2]

Experimental Protocols

Synthesis of 6-Methoxynicotinonitrile

A common synthetic route to **6-Methoxynicotinonitrile** involves the nucleophilic substitution of a suitable precursor, such as a halogenated pyridine. The following protocol is a representative example.

Reaction: Synthesis from 5-bromo-2-methoxypyridine.[4]

Materials:

- 5-bromo-2-methoxypyridine
- Copper(I) cyanide (CuCN)

- N,N-Dimethylformamide (DMF)
- Toluene
- Aqueous ammonia
- Diatomaceous earth (e.g., Celite®)
- Ethyl acetate
- Brine

Procedure:

- A mixture of 5-bromo-2-methoxypyridine and copper(I) cyanide in N,N-dimethylformamide is heated under reflux.
- The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with toluene.
- The mixture is then treated with aqueous ammonia and stirred.
- The resulting suspension is filtered through a pad of diatomaceous earth.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

The crude **6-Methoxynicotinonitrile** can be purified by standard laboratory techniques.

Method: Column Chromatography

Stationary Phase: Silica gel

Mobile Phase: A gradient of hexane and ethyl acetate is typically effective for separating the product from impurities.[\[5\]](#) The optimal solvent system should be determined by TLC analysis.

Procedure:

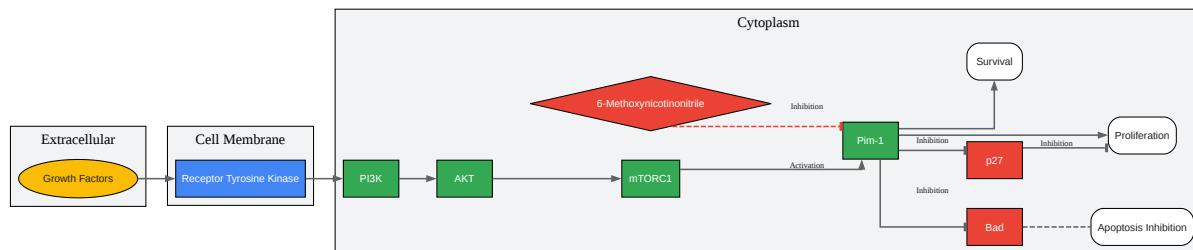
- The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
- The silica gel with the adsorbed product is loaded onto a pre-packed silica gel column.
- The column is eluted with the determined solvent system, and fractions are collected.
- The purity of the fractions is monitored by TLC.
- Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified **6-Methoxynicotinonitrile**.

Characterization

The identity and purity of the synthesized **6-Methoxynicotinonitrile** should be confirmed by spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectra should be acquired to confirm the chemical structure. Expected chemical shifts can be predicted based on the structure and compared with experimental data.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Infrared (IR) Spectroscopy:
 - The IR spectrum should show characteristic absorption bands for the functional groups present, notably the nitrile ($\text{C}\equiv\text{N}$) stretch (typically around $2220\text{-}2240\text{ cm}^{-1}$) and vibrations associated with the methoxy group and the pyridine ring.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Mass Spectrometry (MS):
 - Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[\[13\]](#)[\[14\]](#)

Biological Activity and Potential Signaling Pathways


Nicotinonitrile derivatives have demonstrated a wide range of biological activities, with significant potential in cancer therapy. While the specific mechanisms of action for **6-Methoxynicotinonitrile** are still under active investigation, research on related compounds provides valuable insights into its potential biological targets and signaling pathways.

Several studies have highlighted the anticancer properties of nicotinonitrile derivatives against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.[\[15\]](#)[\[16\]](#)[\[17\]](#)

One of the key mechanisms implicated in the anticancer effects of some cyanopyridine derivatives is the inhibition of Pim-1 kinase.[\[17\]](#)[\[18\]](#) Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is associated with several types of cancer. Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis in cancer cells.

Another potential mechanism of action for nicotinonitrile-based compounds is the inhibition of tubulin polymerization.[\[19\]](#) Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics by inhibiting tubulin polymerization can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Based on the established roles of related nicotinonitrile compounds, a plausible signaling pathway that could be modulated by **6-Methoxynicotinonitrile** in cancer cells is the Pim-1 signaling pathway.

[Click to download full resolution via product page](#)

Caption: Proposed inhibitory action of **6-Methoxynicotinonitrile** on the Pim-1 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxy-3-pyridinecarbonitrile - Amerigo Scientific [amerigoscientific.com]
- 2. 6-Methoxypyridine-3-Carbonitrile Supplier & Manufacturer in China | High Purity | Specifications, Safety, Price & Applications [nj-finechem.com]
- 3. chembk.com [chembk.com]
- 4. 6-甲氧基-3-吡啶甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. (6-methoxypyridin-3-yl)methanol(58584-63-7) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Methoxypyridine(1628-89-3) ^{13}C NMR spectrum [chemicalbook.com]
- 8. 3-METHOXYPYRIDINE(7295-76-3) ^1H NMR [m.chemicalbook.com]
- 9. 4-Methoxypyridine(620-08-6) ^1H NMR spectrum [chemicalbook.com]
- 10. [benchchem.com](#) [benchchem.com]
- 11. Pyridine [webbook.nist.gov]
- 12. Pyridine Infrared Spectroscopy Analytical Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. [apps.dtic.mil](#) [apps.dtic.mil]
- 14. 3-Pyridinecarbonitrile [webbook.nist.gov]
- 15. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [acta-arhiv.chem-soc.si](#) [acta-arhiv.chem-soc.si]
- 17. [pubs.acs.org](#) [pubs.acs.org]
- 18. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Methoxynicotinonitrile synonyms and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102282#6-methoxynicotinonitrile-synonyms-and-iupac-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com